N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound "N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. Dihydropyridine derivatives are known for their diverse biological activities, including antioxidant properties as seen in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds, which also contain chloro and hydroxyl substituents, have been shown to possess significant antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as reported in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, the synthesis of polyamides using a new condensing agent derived from phenylhydrazine and phosphorus trichloride indicates the versatility of chloro-substituted compounds in chemical synthesis . The optimization of reaction conditions, such as reactant molar ratios, temperature, and addition times, is crucial for achieving high yields and purities, as demonstrated in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be elucidated using X-ray diffraction analysis, as seen in the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Single crystal structures of N-(chlorophenyl)pyridinecarboxamides reveal the importance of hydrogen bonding and molecular planarity influenced by intramolecular interactions . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide further emphasizes the role of hydrogen bonds in forming infinite chains along specific crystallographic axes .
Chemical Reactions Analysis
The chemical reactivity of chloro-substituted dihydropyridines is highlighted by their ability to undergo various reactions, such as the formation of amides and polyamides through direct polycondensation . The use of specific condensing agents and catalysts can facilitate these reactions, leading to the synthesis of complex molecules with high purity .
Physical and Chemical Properties Analysis
The physicochemical properties of chloro-substituted dihydropyridines, such as melting temperatures, can be influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The melting points of these compounds can be predicted using linear regression models that consider total energy, electrostatic components, and the strength of hydrogen bonds . The interaction environments of these molecules can be probed using techniques like Hirshfeld surface analysis and contact enrichment studies .
Scientific Research Applications
Biological Activities
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives are researched extensively due to their potential biological activities. For instance, some derivatives have been studied for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. The molecules in these studies are known to form infinite chains via hydrogen bonding, indicating potential for complex interactions with biological molecules (Tamazyan et al., 2007).
Antimicrobial Applications
The structural features of N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives allow them to exhibit antimicrobial properties. For example, certain derivatives have shown in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011). This indicates their potential use in the development of new antimicrobial agents.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTKEWXOVCIZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562852 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
72646-00-5 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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